2-(2-Fluoro-5-methylpyridin-3-YL)ethan-1-amine
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Overview
Description
2-(2-Fluoro-5-methylpyridin-3-YL)ethan-1-amine is a chemical compound with the molecular formula C8H11FN2 It is a derivative of pyridine, characterized by the presence of a fluorine atom and a methyl group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-5-methylpyridin-3-YL)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-5-methylpyridine.
Alkylation: The pyridine derivative undergoes alkylation with an appropriate alkylating agent, such as ethylamine, under controlled conditions.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-5-methylpyridin-3-YL)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
2-(2-Fluoro-5-methylpyridin-3-YL)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-5-methylpyridin-3-YL)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the amine group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(5-Fluoropyridin-3-yl)ethan-1-amine: Similar structure but with a different position of the fluorine atom.
5-Fluoro-4-methylpyridin-2-amine: Another fluorinated pyridine derivative with a different substitution pattern.
Uniqueness
2-(2-Fluoro-5-methylpyridin-3-YL)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H11FN2 |
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Molecular Weight |
154.18 g/mol |
IUPAC Name |
2-(2-fluoro-5-methylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H11FN2/c1-6-4-7(2-3-10)8(9)11-5-6/h4-5H,2-3,10H2,1H3 |
InChI Key |
BMOXWUNTOMJVDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)F)CCN |
Origin of Product |
United States |
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